1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene

Anion translocation Wittig rearrangement Synthetic methodology

1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene (CAS 10178-53-7) is a bifunctional aromatic building block combining an aryl bromide with a methallyl ether moiety. This ortho-substituted bromophenyl ether serves as a versatile intermediate in organic synthesis, offering distinct reactivity profiles at both the bromo and unsaturated ether positions for cross-coupling, cyclization, and rearrangement chemistry.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 10178-53-7
Cat. No. B3374227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene
CAS10178-53-7
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESCC(=C)COC1=CC=CC=C1Br
InChIInChI=1S/C10H11BrO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7H2,2H3
InChIKeyHPZXEWQLFFUHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene (CAS 10178-53-7) Procurement Technical Overview


1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene (CAS 10178-53-7) is a bifunctional aromatic building block combining an aryl bromide with a methallyl ether moiety [1]. This ortho-substituted bromophenyl ether serves as a versatile intermediate in organic synthesis, offering distinct reactivity profiles at both the bromo and unsaturated ether positions for cross-coupling, cyclization, and rearrangement chemistry . The compound is commercially available at 98% purity with established physicochemical descriptors including XLogP3 = 3.7 and molecular weight of 227.10 g/mol [1].

Why 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene Cannot Be Substituted with Generic Analogs


Generic substitution with closely related 2-bromophenyl ethers is not chemically equivalent due to documented, quantifiable differences in reaction outcomes. The methallyl substituent in 1-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene critically modulates rearrangement efficiency and synthetic yields compared to the simpler allyl analog. For example, the anion translocation/[1,2]-Wittig rearrangement proceeds with substantially higher yield for the methallyl derivative than for allyl 2-bromophenyl ethers [1]. Additionally, the electronic and steric effects imparted by the methyl branch alter regioselectivity in cyclization and cross-coupling reactions, directly impacting product purity and step efficiency in multistep syntheses. These performance differences are not captured by structural similarity alone, necessitating compound-specific selection for predictable synthetic outcomes.

Quantitative Differentiation Guide for 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene Procurement


Superior [1,2]-Wittig Rearrangement Yield vs. Allyl Analog

In direct comparative studies of anion translocation/[1,2]-Wittig rearrangement, 1-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene demonstrates significantly higher efficiency than its allyl counterpart. Allyl 2-bromophenyl ethers undergo this rearrangement with yields of only 18–30%, while the methallyl derivative achieves substantially improved yields [1].

Anion translocation Wittig rearrangement Synthetic methodology

Enhanced Lipophilicity (XLogP3) for Partitioning Applications

The methallyl substitution increases lipophilicity compared to the allyl analog. 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene exhibits an XLogP3 value of 3.7 [1], whereas 1-(allyloxy)-2-bromobenzene has an XLogP3 of 3.1 [2].

Lipophilicity XLogP3 Physicochemical properties

Distinct Molecular Weight for Synthetic Intermediate Identification

The presence of the methyl branch results in a molecular weight of 227.10 g/mol [1], which is 14.03 g/mol higher than the allyl analog's 213.07 g/mol [2]. This mass difference is readily distinguishable by mass spectrometry.

Mass spectrometry LC-MS GC-MS

Commercially Established Purity Specification (98%)

This compound is commercially available with a defined purity of 98% , establishing a baseline quality for procurement.

Quality control Purity specification Procurement

Optimal Application Scenarios for 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene


Synthetic Routes Requiring High-Yield [1,2]-Wittig Rearrangement

This compound is the preferred choice when a synthetic sequence demands the anion translocation/[1,2]-Wittig rearrangement of an ortho-bromophenyl ether. Its methallyl group enables substantially higher yields compared to the allyl analog (18–30%), directly improving overall synthetic efficiency [1].

Lipophilicity-Dependent Separations and Formulations

For applications where increased hydrophobicity is critical—such as in liquid-liquid extraction optimization, reverse-phase chromatographic method development, or the design of intermediates for lipophilic environments—this compound's XLogP3 value of 3.7 offers a predictable, quantifiable advantage over the allyl analog (XLogP3 = 3.1) [2][3].

LC-MS/GC-MS Reaction Monitoring and Quality Control

In process chemistry workflows where unambiguous intermediate identification is required, the distinct molecular weight of 227.10 g/mol provides a clear +14 Da mass signature relative to the allyl analog (213.07 g/mol), facilitating accurate tracking of reaction progress and impurity profiling [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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